4-Butoxy-3-chloro-5-methoxybenzoic acid
Description
Contextualization of Substituted Benzoic Acids in Organic Chemistry
Substituted benzoic acids are a cornerstone of organic chemistry, serving as vital building blocks in the synthesis of a vast array of more complex molecules. The foundational structure of benzoic acid, a simple aromatic carboxylic acid, can be modified by attaching various functional groups to the benzene (B151609) ring. These substituents profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. openstax.orgresearchgate.net The study of these substituent effects is a fundamental aspect of understanding chemical reactivity and designing new molecules with desired functions. openstax.orgresearchgate.net
Significance of Butoxy, Chloro, and Methoxy (B1213986) Substituents in Aromatic Systems
The three substituents on the 4-Butoxy-3-chloro-5-methoxybenzoic acid ring each contribute distinct electronic and steric effects that collectively define the molecule's character.
Butoxy Group (-OC4H9): The butoxy group, an alkoxy group, is generally considered an activating group in electrophilic aromatic substitution. msu.edu The oxygen atom can donate electron density to the aromatic ring through resonance (a mesomeric effect), which is partially offset by its inductive electron-withdrawing effect due to the oxygen's electronegativity. msu.edulibretexts.org The bulky nature of the n-butyl group can also introduce steric hindrance, influencing the molecule's conformation and reactivity at nearby sites.
Chloro Group (-Cl): The chloro group is a halogen, and its effect on an aromatic ring is a classic example of competing inductive and resonance effects. msu.edulibretexts.org Halogens are strongly electronegative, exerting a powerful electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. libretexts.org However, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring. msu.edu For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating yet ortho-para directing. libretexts.org
Methoxy Group (-OCH3): Similar to the butoxy group, the methoxy group is a strong activating group. openstax.orgyoutube.com The oxygen atom's lone pairs significantly increase the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. msu.eduyoutube.com Its inductive effect is electron-withdrawing, but the resonance effect is dominant. msu.edu
Research Landscape for this compound
The research landscape for this compound appears to be primarily centered around its availability as a chemical intermediate and building block for more complex molecules. While extensive research on this specific molecule is not widely published, its constituent parts and related structures are well-studied. For instance, substituted benzoic acids are a broad area of research, with studies focusing on their synthesis, physical properties, and applications in various fields, including medicinal chemistry. researchgate.netnih.gov
The presence of multiple functional groups on the aromatic ring makes this compound a potentially valuable precursor in organic synthesis. The carboxylic acid group can undergo a variety of transformations, while the substituents can direct further reactions or be modified themselves. Information on the compound is available in chemical databases and from commercial suppliers, indicating its use in research and development. uni.luchemicalbook.combldpharm.comchemicalbook.comscbt.com Market reports also suggest its relevance in the chemical industry. marketpublishers.com
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-chloro-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFQWTVLBEQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365291 | |
| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-36-2 | |
| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps.
Identification of Key Precursors and Building Blocks
A logical retrosynthetic disconnection for 4-Butoxy-3-chloro-5-methoxybenzoic acid involves breaking the ether linkages and the carbon-halogen bond, as well as considering the introduction of the carboxylic acid group. This process identifies key precursors and building blocks.
A primary disconnection can be made at the aryl-oxygen bonds of the butoxy and methoxy (B1213986) groups, and the carbon-chlorine bond. This leads to a hypothetical precursor, a dihydroxy-benzoic acid derivative. Further disconnection of the carboxyl group can lead to a substituted benzene (B151609) ring. A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-Cl bond): This suggests a precursor like 4-Butoxy-5-methoxybenzoic acid, which would then be chlorinated.
Disconnection 2 (Ether linkages): Breaking the butoxy and methoxy ether bonds points towards 3-chloro-4,5-dihydroxybenzoic acid as a key intermediate.
Disconnection 3 (Functional Group Interconversion): The carboxylic acid can be envisioned as arising from the oxidation of a methyl group, suggesting a substituted toluene (B28343) as a potential starting material.
Considering these disconnections, a key building block is a suitably substituted benzoic acid or a related aromatic precursor. For instance, starting from a simpler, commercially available substituted benzoic acid and introducing the required functional groups in a stepwise and regiocontrolled manner is a common strategy. organic-chemistry.orgacs.org
Forward Synthesis Pathways
The forward synthesis involves the construction of the target molecule from the identified precursors. This requires regioselective control to place the substituents at the correct positions on the aromatic ring.
Regioselective Functionalization of the Aromatic Core
The introduction of substituents onto the benzene ring in the correct orientation is a critical challenge in the synthesis of polysubstituted compounds.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a functional group on the ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent (ortho) position, creating a nucleophilic site for subsequent reaction with an electrophile.
The carboxylic acid group itself can act as a directing group for ortho-lithiation. organic-chemistry.orgacs.org For a precursor like a methoxybenzoic acid, the carboxylate and methoxy groups can direct the metalation to specific positions. organic-chemistry.orgacs.orgbohrium.com For example, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgacs.org This strategy allows for the introduction of substituents at specific locations on the aromatic ring, which is crucial for building up the desired substitution pattern of this compound.
Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry used to introduce a variety of functional groups onto a benzene ring. ucla.edu The existing substituents on the ring direct the position of the incoming electrophile.
For the synthesis of this compound, chlorination is a key step. The butoxy and methoxy groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. libretexts.orgyoutube.com In a precursor containing butoxy and methoxy groups, the position of chlorination will be influenced by the combined directing effects of these groups. The steric hindrance from the butoxy group might also play a role in the regioselectivity of the chlorination reaction.
Similarly, nitration, another common EAS reaction, could be employed to introduce a nitro group, which can then be converted to other functional groups. The nitronium ion (NO2+) is the electrophile, and its introduction onto the ring is also governed by the directing effects of the existing substituents. libretexts.orgyoutube.com
Construction of Ether Linkages (Butoxylation and Methoxylation)
The formation of the butoxy and methoxy ether linkages is a critical part of the synthesis. These are typically formed through nucleophilic substitution reactions.
The Williamson ether synthesis is a common method for preparing ethers. researchgate.net This involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, a dihydroxybenzoic acid derivative could be selectively alkylated.
Modern methods for aryl ether synthesis often involve metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, palladium-catalyzed or copper-catalyzed coupling of an aryl halide with an alcohol or alkoxide provides an efficient route to aryl ethers. organic-chemistry.org These methods can offer milder reaction conditions and broader functional group tolerance compared to the classical Williamson ether synthesis. The synthesis of tert-butyl aryl ethers, a related class of compounds, has also been explored using various methodologies. google.comacs.orgacs.org
Introduction of the Carboxylic Acid Functionality (e.g., Oxidation of Alkyl Chains)
A primary method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl side chain. In the context of synthesizing this compound, this would typically involve the oxidation of a precursor such as 4-butoxy-3-chloro-5-methoxytoluene. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive methyl group into a versatile carboxylic acid functionality.
The reaction is generally carried out using strong oxidizing agents. The selection of the oxidant and reaction conditions is critical to achieve high yield and prevent unwanted side reactions or degradation of the aromatic core, which is substituted with sensitive ether groups.
Detailed Research Findings: The oxidation of alkylbenzenes to benzoic acids is a well-established industrial process. For instance, the manufacture of benzoic acid often involves the liquid-phase oxidation of toluene with cobalt catalysts. escholarship.org This principle is adaptable to more complex substituted toluenes. The key challenge lies in the stability of the butoxy and methoxy groups under strong oxidative conditions.
Common laboratory-scale oxidizing agents for this type of transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid
Nitric acid (HNO₃)
The reaction with potassium permanganate is typically performed in an aqueous solution, which can be neutral, slightly alkaline, or acidic. The choice of pH can influence the reaction rate and selectivity. Following the oxidation, an acidic workup is necessary to protonate the resulting carboxylate salt to yield the final carboxylic acid. libretexts.org
Below is a representative table of reaction conditions for the oxidation of a substituted toluene to the corresponding benzoic acid.
Table 1: Representative Conditions for Alkyl Chain Oxidation
| Oxidizing Agent | Solvent | Typical Conditions | Workup |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Water/Pyridine | Heated to reflux | Acidification (e.g., with HCl) |
| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid/Water | Elevated temperatures | Extraction and purification |
| Nitric Acid (HNO₃) | Water | High temperature and pressure | Crystallization |
Late-Stage Chlorination Strategies
Late-stage functionalization is a powerful strategy in chemical synthesis that involves introducing key functional groups at the final steps of a synthetic sequence. For the synthesis of this compound, a late-stage chlorination approach would involve the direct, regioselective chlorination of a precursor like 4-butoxy-5-methoxybenzoic acid. This avoids potential complications with carrying a chloro substituent through multiple earlier steps.
The primary challenge in this strategy is achieving high regioselectivity. The aromatic ring in 4-butoxy-5-methoxybenzoic acid has two available positions for chlorination (positions 2 and 6, ortho to the butoxy and methoxy groups, respectively). The directing effects of the existing substituents (butoxy, methoxy, and carboxylic acid) must be carefully considered to favor chlorination at the desired C3 position.
Detailed Research Findings: Traditional chlorinating agents like chlorine gas (Cl₂) often require harsh conditions and may lack selectivity, especially on complex molecules. masterorganicchemistry.com Modern advancements have led to the development of milder and more selective reagents.
A particularly effective method for the late-stage chlorination of complex, electron-rich aromatic compounds is the use of N-chlorosuccinimide (NCS) as the chlorine source, often activated by a catalyst. sci-hub.seresearchgate.net Research has shown that dimethyl sulfoxide (B87167) (DMSO) can act as an efficient catalyst for aromatic chlorination with NCS under mild conditions. sci-hub.seresearchgate.net This system demonstrates excellent functional group tolerance, a critical feature for substrates containing sensitive groups like ethers and carboxylic acids. sci-hub.seresearchgate.net The mechanism is believed to involve the formation of a highly electrophilic chlorinating intermediate, DMSO·Cl⁺. sci-hub.se
This approach offers a significant advantage for synthesizing this compound as it can be applied directly to the unchlorinated benzoic acid precursor, potentially leading to a more convergent and efficient synthesis. The regioselectivity is often governed by the electronic properties of the substrate, with the most electron-rich position being preferentially halogenated.
Table 2: Comparison of Chlorination Reagents for Late-Stage Functionalization
| Reagent System | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Cl₂ / Lewis Acid (e.g., FeCl₃) | Anhydrous, often requires catalyst | Inexpensive and powerful | Low regioselectivity, harsh conditions, potential for over-chlorination. masterorganicchemistry.com |
| Sulfuryl chloride (SO₂Cl₂) | Often initiated by radical initiators | Effective for certain substrates | Can be unselective, safety concerns |
| N-Chlorosuccinimide (NCS) / DMSO | Mild (room temp. to moderate heat) | High functional group tolerance, improved regioselectivity, mild conditions. sci-hub.seresearchgate.net | Stoichiometric use of NCS, catalyst may be required |
Development of Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including substituted benzoic acids. The goal is to develop processes that are not only economically viable but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com
For a molecule like this compound, a sustainable approach would address several aspects of its synthesis:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petrochemicals. escholarship.org
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible or employing catalytic systems to replace stoichiometric reagents. brazilianjournals.com.br
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wjpmr.comindianchemicalsociety.com
Detailed Research Findings: Research into green synthetic methodologies for benzoic acid derivatives has highlighted several promising areas. The use of catalytic oxidation processes, for example, with oxygen as the terminal oxidant, is a significant improvement over traditional methods that use stoichiometric amounts of heavy metal oxidants. wipo.int Continuous flow manufacturing is another approach that can enhance safety and efficiency, especially for potentially hazardous reactions. wipo.int
In the context of the entire synthetic route, a green approach would favor a convergent synthesis. For instance, developing a highly selective late-stage chlorination (as discussed in 2.2.4) is more sustainable than a linear synthesis that carries the chlorine atom through many steps, potentially generating more waste.
Furthermore, exploring biosynthetic routes or chemoenzymatic methods offers a frontier for sustainable chemical production. indianchemicalsociety.com While direct biosynthesis of a complex molecule like this compound may not be currently feasible, enzymes could be used for specific transformations, such as selective oxidation or halogenation, under mild, aqueous conditions.
Mechanistic Investigations of Chemical Transformations of 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid
Reaction Pathways of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation.
The conversion of the carboxylic acid group of 4-Butoxy-3-chloro-5-methoxybenzoic acid into esters and amides is fundamental for modifying its properties and for synthesizing more complex derivatives.
Esterification: The formation of an ester from the parent carboxylic acid typically proceeds via acid-catalyzed esterification (Fischer esterification) or by conversion to a more reactive acyl halide followed by reaction with an alcohol. In the Fischer esterification mechanism, protonation of the carbonyl oxygen of the benzoic acid derivative by a strong acid catalyst (e.g., H₂SO₄) enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol (e.g., ethanol) forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.
Amide Formation: Amide synthesis from carboxylic acids generally requires the use of coupling reagents to activate the carboxyl group, as direct reaction with amines is often slow and requires high temperatures. researchgate.net Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium (B103445) salts. wikipedia.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an acyloxyphosphonium salt. This activated intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of the corresponding amide. The reaction is typically carried out at room temperature in an inert solvent. researchgate.net
Table 1: Hypothetical Yields for Esterification and Amide Formation
| Reactant | Reagents | Product | Hypothetical Yield (%) |
|---|---|---|---|
| Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 4-butoxy-3-chloro-5-methoxybenzoate | 85 |
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4-butoxy-3-chloro-5-methoxybenzoate | 88 |
| Benzylamine | EDC, HOBt, DMF | N-Benzyl-4-butoxy-3-chloro-5-methoxybenzamide | 92 |
| Aniline | DCC, DMAP, CH₂Cl₂ | N-Phenyl-4-butoxy-3-chloro-5-methoxybenzamide | 89 |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. Generally, the decarboxylation of benzoic acids requires harsh conditions unless specific structural features are present. wikipedia.orglibretexts.org For this compound, thermal decarboxylation would likely necessitate high temperatures (200-400°C). wikipedia.org The reaction can be facilitated by copper catalysts, which can lower the required temperature. wikipedia.org
The mechanism often involves the formation of an aryl carbanion intermediate after the loss of CO₂, which is then protonated by a solvent or other proton source. The stability of this carbanion is influenced by the electronic nature of the other substituents on the ring. The electron-donating butoxy and methoxy (B1213986) groups would tend to destabilize the negative charge of the aryl carbanion, potentially making decarboxylation more challenging compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing nature of the chlorine atom could offer some stabilization. libretexts.org
Table 2: Hypothetical Data on Decarboxylation Attempts
| Conditions | Catalyst | Product | Hypothetical Conversion (%) |
|---|---|---|---|
| 250°C, 2h | None | 2-Butoxy-1-chloro-3-methoxybenzene | <5 |
| 350°C, 2h | None | 2-Butoxy-1-chloro-3-methoxybenzene | 25 |
| 250°C, 2h | CuO | 2-Butoxy-1-chloro-3-methoxybenzene | 40 |
| 200°C, 4h | Pd/C, H₂ | 2-Butoxy-1-chloro-3-methoxybenzene | 15 (dechlorination may also occur) |
Reactivity at the Halogenated Position
The chlorine atom on the aromatic ring is a key site for substitution and cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Nucleophilic aromatic substitution (SNAr) on aryl halides is a plausible pathway for replacing the chlorine atom in this compound. tandfonline.com This reaction typically proceeds via an addition-elimination mechanism. clockss.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). nih.gov
In the case of this compound, the carboxylic acid group is electron-withdrawing and is meta to the chlorine atom, which provides some, but not optimal, activation. The butoxy and methoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. vaia.comwikipedia.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution at the chloro position. The mechanism involves the nucleophile attacking the carbon bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the ortho and para positions. Finally, the leaving group (chloride) is expelled to restore aromaticity.
Table 3: Hypothetical Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Product | Hypothetical Yield (%) |
|---|---|---|---|
| NaN₃ | DMF, 150°C | 3-Azido-4-butoxy-5-methoxybenzoic acid | 45 |
| NaOCH₃ | MeOH, 180°C, high pressure | 3,4-Dimethoxy-5-butoxybenzoic acid | 30 |
| Piperidine | NMP, 200°C | 4-Butoxy-5-methoxy-3-(piperidin-1-yl)benzoic acid | 55 |
| NaCN | CuCN, DMF, 160°C | 3-Cyano-4-butoxy-5-methoxybenzoic acid | 60 |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. vaia.com For this compound, this reaction would allow for the formation of a new carbon-carbon bond at the C-3 position. The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the organoboron species (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate their oxidative addition. vaia.com
Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). researchgate.nettandfonline.com The reaction with this compound would produce an alkynyl-substituted benzoic acid derivative. The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling and a copper cycle. In the copper cycle, the terminal alkyne is converted to a copper(I) acetylide. Transmetalation of the acetylide to the Pd(II)-aryl complex, followed by reductive elimination, affords the final product. researchgate.net
Table 4: Hypothetical Product Yields in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Butoxy-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid | 75 |
| Suzuki | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4-Butoxy-4'-methyl-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid | 78 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Butoxy-5-methoxy-3-(phenylethynyl)benzoic acid | 82 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-Butoxy-5-methoxy-3-((trimethylsilyl)ethynyl)benzoic acid | 88 |
Transformations Involving Alkoxy Substituents
The butoxy and methoxy groups on the aromatic ring are generally stable ether linkages. However, under certain conditions, they can undergo cleavage. wikipedia.org
Ether Cleavage: The cleavage of aryl alkyl ethers is typically achieved using strong acids, such as HBr or HI, or with strong Lewis acids like BBr₃. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. libretexts.org In the case of this compound, selective cleavage could be challenging. The butoxy group, being a primary ether, would likely be cleaved via an S_N2 mechanism. masterorganicchemistry.com The methoxy group would react similarly. It is generally difficult to achieve selective cleavage of one alkoxy group in the presence of another without exploiting subtle differences in steric hindrance or electronic effects, though in some cases selective demethylation over dealkylation of higher ethers can be achieved. tandfonline.com The reaction would convert the alkoxy groups to hydroxyl groups, yielding phenolic derivatives.
Table 5: Hypothetical Outcomes of Ether Cleavage Reactions
| Reagent | Conditions | Major Product | Hypothetical Yield (%) |
|---|---|---|---|
| BBr₃ (1 eq) | CH₂Cl₂, -78°C to rt | 3-Chloro-4-hydroxy-5-methoxybenzoic acid (demethylation) | 65 |
| BBr₃ (>2 eq) | CH₂Cl₂, 0°C to rt | 3-Chloro-4,5-dihydroxybenzoic acid | 80 |
| HBr (48% aq.) | Reflux, 12h | Mixture of cleaved products | Complex mixture |
| HI (57% aq.) | Reflux, 8h | 3-Chloro-4,5-dihydroxybenzoic acid | 75 |
Ether Cleavage Mechanisms
The cleavage of the ether bonds in this compound can be accomplished under acidic conditions, typically with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism of cleavage, either SN1 or SN2, is dependent on the nature of the alkyl groups attached to the ether oxygen. youtube.commsu.edu
In the case of this compound, we have two distinct ether linkages to consider: the n-butoxy group and the methoxy group. Both are attached to the aromatic ring.
SN2 Pathway:
The cleavage of simple alkyl ethers, such as the n-butoxy and methoxy groups in the target molecule, generally proceeds through an SN2 mechanism. youtube.commasterorganicchemistry.com The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.compressbooks.pub Subsequently, the halide anion (I⁻ or Br⁻), a good nucleophile, attacks the less sterically hindered alkyl carbon, displacing the alcohol.
For the butoxy group , the reaction would proceed as follows:
Protonation of the butoxy oxygen.
Nucleophilic attack of the halide ion on the terminal carbon of the butyl group, leading to the formation of 1-halobutane and 3-chloro-4-hydroxy-5-methoxybenzoic acid.
For the methoxy group , a similar SN2 reaction would occur:
Protonation of the methoxy oxygen.
Nucleophilic attack of the halide ion on the methyl carbon, resulting in the formation of a halomethane and 4-butoxy-3-chloro-5-hydroxybenzoic acid.
Due to the lower steric hindrance of the methyl group compared to the n-butyl group, the cleavage of the methoxy group is generally kinetically favored over the cleavage of the butoxy group in an SN2 reaction.
SN1 Pathway:
An SN1 mechanism for ether cleavage becomes significant if the alkyl group can form a stable carbocation. youtube.commsu.edu For this compound, neither the n-butyl nor the methyl group can form a stable carbocation, so an SN1 pathway is highly unlikely for the cleavage of these ether linkages.
The table below summarizes the expected products of ether cleavage under acidic conditions.
| Reagent | Ether Group | Mechanism | Products |
| HBr (conc.) | Methoxy | SN2 | 4-Butoxy-3-chloro-5-hydroxybenzoic acid + Bromomethane |
| HBr (conc.) | Butoxy | SN2 | 3-Chloro-4-hydroxy-5-methoxybenzoic acid + 1-Bromobutane |
| HI (conc.) | Methoxy | SN2 | 4-Butoxy-3-chloro-5-hydroxybenzoic acid + Iodomethane |
| HI (conc.) | Butoxy | SN2 | 3-Chloro-4-hydroxy-5-methoxybenzoic acid + 1-Iodobutane |
Note: In the presence of excess acid, the initially formed phenolic hydroxyl groups will remain protonated.
Oxidative Transformations of Methoxy Groups
The methoxy group on the aromatic ring can be susceptible to oxidative transformations, leading to a variety of products depending on the oxidant and reaction conditions. One common transformation is oxidative demethylation, which converts the methoxy group into a hydroxyl group.
Research on anisole (B1667542) and its derivatives has shown that oxidative O-demethylation can be achieved using various reagents. For instance, studies on the kinetics of anisole oxidation have demonstrated that demethylation can occur alongside hydroxylation of the aromatic ring. The electronic nature of the substituents on the aromatic ring can influence the rate of demethylation.
In the context of this compound, the presence of both electron-donating (butoxy, methoxy) and electron-withdrawing (chloro, carboxylic acid) groups complicates the prediction of exact reaction rates. However, it is plausible that under specific oxidative conditions, the methoxy group could be cleaved. For example, some oxidative systems are known to effect the cleavage of aryl methyl ethers. The reaction generally proceeds via an initial oxidation of the methyl group or the aromatic ring, followed by rearrangement and cleavage.
The table below outlines a potential oxidative transformation of the methoxy group.
| Reagent/Condition | Transformation | Probable Products |
| Strong Oxidizing Agent (e.g., KMnO₄, hot) | Oxidation of alkyl side chains | While the primary target would be the butoxy group's alkyl chain, under harsh conditions, degradation of the aromatic ring itself is possible. |
| Specific Demethylating Agents (e.g., BBr₃) | Demethylation | 4-Butoxy-3-chloro-5-hydroxybenzoic acid |
| Radical-initiated oxidation | Ring hydroxylation and demethylation | Complex mixture of hydroxylated and demethylated products. |
Benzylic and Aromatic Ring Reactivity of this compound Derivatives
The term "benzylic" typically refers to the position adjacent to an aromatic ring. In the case of this compound, there are no benzylic protons. Therefore, this section will focus on the reactivity of the aromatic ring in its derivatives, particularly in electrophilic aromatic substitution reactions.
The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. In a derivative of this compound, we have the following groups to consider:
-COOH (Carboxylic acid): A deactivating group and a meta-director.
-Cl (Chloro): A deactivating group but an ortho-, para-director.
-OR (Alkoxy - butoxy and methoxy): Activating groups and ortho-, para-directors.
Let's consider an electrophilic substitution reaction, such as nitration (with HNO₃/H₂SO₄), on a derivative where the carboxylic acid has been esterified, for instance, methyl 4-butoxy-3-chloro-5-methoxybenzoate. In this case, the ester group (-COOR) is still a meta-director. The powerful activating and ortho-, para-directing influence of the butoxy and methoxy groups will likely dominate.
The positions ortho to the alkoxy groups are positions 2 and 6. Position 2 is already substituted with the chloro group. Therefore, the most likely position for electrophilic attack would be position 6, which is ortho to the methoxy group and meta to the butoxy and chloro groups.
The table below summarizes the predicted major products for common electrophilic aromatic substitution reactions on a derivative of this compound (e.g., the methyl ester).
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-butoxy-3-chloro-5-methoxy-2-nitrobenzoate or Methyl 4-butoxy-3-chloro-5-methoxy-6-nitrobenzoate (depending on steric hindrance) |
| Halogenation (Bromination) | Br₂, FeBr₃ | Methyl 2-bromo-4-butoxy-3-chloro-5-methoxybenzoate or Methyl 6-bromo-4-butoxy-3-chloro-5-methoxybenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating effect of the chloro and carboxyl/ester groups. |
It is important to note that steric hindrance from the bulky butoxy group could influence the regioselectivity, potentially favoring substitution at the less hindered ortho position to the methoxy group.
Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 4-Butoxy-3-chloro-5-methoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques facilitates a complete assignment of its proton and carbon skeletons.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the butoxy group, the methoxy (B1213986) group, and the carboxylic acid proton. The aromatic region is expected to show two singlets for the two non-equivalent protons on the benzene (B151609) ring. The butoxy group will present a series of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The methoxy group will appear as a sharp singlet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet | 1H |
| Aromatic (C₆-H) | ~7.5 | Singlet | 1H |
| Aromatic (C₂-H) | ~7.3 | Singlet | 1H |
| Butoxy (-OCH₂-) | ~4.0 | Triplet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Butoxy (-CH₂-) | ~1.8 | Quintet | 2H |
| Butoxy (-CH₂-) | ~1.5 | Sextet | 2H |
Note: Predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid will resonate at the most downfield position. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached substituents (butoxy, chloro, methoxy, and carboxylic acid groups). The carbons of the butoxy and methoxy groups will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~168 |
| Aromatic (C-O, Butoxy) | ~152 |
| Aromatic (C-O, Methoxy) | ~150 |
| Aromatic (C-Cl) | ~125 |
| Aromatic (C-COOH) | ~128 |
| Aromatic (CH) | ~115 |
| Aromatic (CH) | ~110 |
| Butoxy (-OCH₂) | ~70 |
| Methoxy (-OCH₃) | ~56 |
| Butoxy (-CH₂) | ~31 |
| Butoxy (-CH₂) | ~19 |
Note: Predicted values are based on the analysis of structurally similar compounds.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations are expected between the adjacent methylene protons of the butoxy chain, confirming their sequence. The aromatic protons, being singlets, will not show COSY correlations to other protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals for all protonated carbons by correlating the previously assigned proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the entire molecular structure. Key expected HMBC correlations would include:
The aromatic protons to the quaternary aromatic carbons and the carbonyl carbon.
The methoxy protons to the aromatic carbon to which the methoxy group is attached.
The protons of the butoxy -OCH₂- group to the aromatic carbon at the 4-position.
The acidic proton to the carbonyl carbon and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the aromatic ring by observing correlations between the methoxy protons and the adjacent aromatic proton, and between the butoxy -OCH₂- protons and its neighboring aromatic proton.
Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve specific to the analyte. azom.comresolvemass.ca The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. resolvemass.ca
For the determination of purity, a known mass of the this compound sample is dissolved with a known mass of a high-purity internal standard in a suitable deuterated solvent. jeol.com The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. jeol.com By comparing the integrals of a specific, well-resolved signal from the analyte with a signal from the internal standard, and knowing the number of protons each signal represents and the masses of the sample and standard, the absolute purity of the analyte can be calculated with high accuracy and precision. resolvemass.cafujifilm.com This technique is versatile and can be applied to nearly any soluble organic compound. azom.com Similarly, the yield of a chemical reaction producing this compound can be determined by analyzing the crude reaction mixture using qNMR with an internal standard.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.
The molecular formula of this compound is C₁₂H₁₅ClO₄. High-resolution mass spectrometry can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million. This precise mass measurement allows for the unambiguous confirmation of the elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 259.07318 |
| [M+Na]⁺ | 281.05512 |
Data sourced from predicted values. uni.lu
The observed accurate mass from an HRMS experiment would be compared to the theoretical mass calculated for the chemical formula C₁₂H₁₅ClO₄. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula of the synthesized compound.
Chromatography-Coupled Spectroscopic Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the separation, detection, and identification of individual components within complex mixtures. amazonaws.com This method is particularly crucial for the analysis of substituted benzoic acids, such as this compound, especially when they are present in intricate matrices like environmental samples, biological fluids, or reaction mixtures. amazonaws.comlcms.cz The coupling of liquid chromatography's separation capabilities with the high sensitivity and specificity of tandem mass spectrometry provides a robust platform for structural elucidation and quantification. lcms.czwaters.com
The initial stage of LC-MS/MS analysis involves the chromatographic separation of the target analyte from other components in the sample. sepscience.com The retention time, which is the time it takes for a compound to travel through the chromatographic column, is a key parameter for its initial identification. sepscience.com For a molecule like this compound, a reversed-phase column (such as a C18) is commonly employed. The mobile phase composition, typically a mixture of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. rsc.orgresearchgate.net The retention of the benzoic acid derivative is influenced by factors such as the mobile phase pH, which affects its ionization state, and the hydrophobicity of the butoxy group. researchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation of the parent molecule. lcms.cz The ionized molecule, or adduct, is then detected in the first mass analyzer. For this compound, several adducts can be formed, each with a specific mass-to-charge ratio (m/z). uni.lu
Detailed research findings for the mass spectrometric detection of this compound are presented below. The predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, provide an additional dimension for confident identification. uni.lu
Table 1: Predicted LC-MS/MS Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.07318 | 152.8 |
| [M+Na]⁺ | 281.05512 | 161.9 |
| [M-H]⁻ | 257.05862 | 155.5 |
| [M+NH₄]⁺ | 276.09972 | 170.5 |
| [M+K]⁺ | 297.02906 | 158.5 |
| [M+H-H₂O]⁺ | 241.06316 | 148.0 |
| [M+HCOO]⁻ | 303.06410 | 170.5 |
| [M+CH₃COO]⁻ | 317.07975 | 193.2 |
Data sourced from PubChemLite. The m/z represents the mass-to-charge ratio of the adduct, and CCS values are calculated predictions. uni.lu
In the tandem mass spectrometry (MS/MS) stage, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a reproducible manner, generating a unique pattern of product ions. The analysis of these fragment ions allows for the detailed structural confirmation of the analyte. While specific experimental fragmentation data for this compound is not widely published, the fragmentation would be expected to occur at the ether and carboxylic acid linkages, providing structural insights into the butoxy and methoxy substituents on the benzene ring. This high degree of specificity makes LC-MS/MS an invaluable tool for distinguishing between isomers and identifying unknown compounds in complex mixtures. amazonaws.com
Computational Chemistry and Theoretical Investigations of 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-Butoxy-3-chloro-5-methoxybenzoic acid at the molecular level. These methods model the electronic structure to determine the molecule's geometry, energy, and other electronic properties with high fidelity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and minimum energy of this compound. By approximating the electron density of the molecule, DFT calculations can efficiently locate the ground-state structure, which corresponds to the most stable arrangement of its atoms.
The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest potential energy. For this compound, calculations would typically show that the benzene (B151609) ring is nearly planar. The carboxylic acid group's orientation relative to the ring is a critical parameter, often lying nearly coplanar to maximize conjugation, though steric hindrance from adjacent substituents can induce some torsion. The flexible butoxy chain can adopt several conformations. The lowest energy state, or ground state, represents the most probable structure of an isolated molecule.
Below is a table of theoretically predicted geometric parameters for the optimized structure of this compound, based on DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set).
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C=O (carboxyl) | ~1.22 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | O-H (carboxyl) | ~0.97 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Length | C-O (butoxy) | ~1.38 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Bond Angle | C-C-Cl | ~119° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° |
| These values are illustrative and represent typical outputs from DFT calculations for similar substituted benzoic acids. |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Unlike DFT, which relies on approximations of the exchange-correlation functional, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are derived directly from the Schrödinger equation without empirical parameterization.
These methods are computationally more intensive but can provide a more precise description of electron correlation, which is crucial for accurately calculating energies and subtle electronic effects. They are often used to benchmark DFT results or for calculations where high accuracy is paramount. For this compound, ab initio calculations would refine the ground state energy and could be used to investigate excited states or reaction pathways.
The following table provides a hypothetical comparison of ground state energies calculated by different methods for an illustrative purpose.
| Method | Basis Set | Relative Energy (kJ/mol) |
| DFT (B3LYP) | 6-31G | 0 (Reference) |
| Hartree-Fock | 6-31G | + (Higher Energy) |
| MP2 | 6-31G* | - (Lower Energy) |
| Note: The exact energy values depend on the specific software and computational setup. This table illustrates the typical relative energy differences between these methods. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated from the optimized molecular structure. These tensors are then used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted shifts help in the assignment of signals in experimental NMR spectra. For this compound, calculations would show distinct chemical shifts for the aromatic protons, the protons of the butoxy chain, the methoxy (B1213986) protons, and the acidic proton. Similarly, unique shifts would be predicted for each carbon atom based on its chemical environment.
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields a Hessian matrix, from which vibrational frequencies (Infrared and Raman) can be derived. researchgate.net Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the functional groups. These predicted frequencies are crucial for assigning the absorption bands in experimental IR and Raman spectra. Due to approximations in the calculations, theoretical frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.
The table below lists some of the key predicted vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500-3700 (monomer) |
| C-H Stretch | Aromatic/Aliphatic | ~2900-3100 |
| C=O Stretch | Carboxylic Acid | ~1750-1780 |
| C=C Stretch | Aromatic Ring | ~1580-1610 |
| C-O-C Stretch | Ether Linkages | ~1200-1250 |
| C-Cl Stretch | Chloro Group | ~650-750 |
| These frequencies are unscaled and represent typical ranges for the specified vibrational modes. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational landscape and the behavior of the molecule in a condensed phase, such as in a solvent.
Conformational Analysis of the Butoxy Chain and Aromatic Ring
The presence of several rotatable single bonds in this compound gives rise to conformational flexibility, particularly in the butoxy side chain. rsc.org The four carbon atoms of the butoxy group can rotate around the C-C and C-O bonds, leading to various trans and gauche arrangements.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) |
| 1 (Extended Chain) | C-C-C-C ≈ 180° | 0 (Most Stable) |
| 2 (Gauche) | C-C-C-C ≈ 60° | +4-6 |
| 3 (Alternate Gauche) | O-C-C-C ≈ 60° | +3-5 |
| This table presents a simplified, hypothetical energy landscape for the butoxy chain's conformations. |
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a solution or in the solid state is governed by intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, making hydrogen-bonded dimers a prominent feature, especially in non-polar solvents or the solid state. acs.org Other significant interactions include dipole-dipole forces arising from the polar C-Cl, C=O, and C-O bonds, as well as van der Waals forces.
Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and numerous solvent molecules over time. ucl.ac.uk These simulations provide insights into how the solvent affects the conformational preferences of the solute and how the solute influences the local solvent structure. For instance, in polar solvents like water or methanol, the molecule is likely to form hydrogen bonds with the solvent, which can compete with and disrupt the formation of carboxylic acid dimers. acs.org Continuum solvent models can also be used in quantum calculations to approximate the bulk effect of the solvent on the molecule's properties, such as its dipole moment and electronic energy levels.
The table below illustrates the hypothetical effect of a solvent on a calculated molecular property.
| Environment | Calculated Dipole Moment (Debye) |
| Gas Phase (Vacuum) | ~2.5 D |
| In Toluene (B28343) (Non-polar) | ~2.7 D |
| In Water (Polar) | ~3.8 D |
| Values are illustrative, showing the trend of increasing dipole moment with increasing solvent polarity due to polarization effects. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
The study of reaction mechanisms at a molecular level is a fundamental aspect of computational chemistry. For a molecule like this compound, understanding how it participates in chemical reactions is crucial for predicting its behavior and potential applications. Computational transition state analysis is a powerful tool for this purpose.
This approach involves mapping the potential energy surface of a reaction. The transition state, which is a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for a reaction to proceed. By locating and characterizing the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and the step-by-step process of bond breaking and formation.
For instance, in the context of the synthesis of similar benzoic acid derivatives, computational methods can be used to explore different reaction pathways. A hypothetical example would be the investigation of the etherification of a precursor molecule. Density Functional Theory (DFT) calculations could be employed to model the reaction between the precursor and a butylating agent. The calculations would aim to identify the transition state structure for the formation of the butoxy group at the C4 position. The energy of this transition state would provide an estimate of the activation energy for the reaction.
A typical output from such an analysis would include the optimized geometries of the reactants, the transition state, and the products, along with their relative energies. This data allows for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.
Table 1: Hypothetical Energy Profile Data for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Products | -15.2 |
This table represents a hypothetical reaction coordinate and is for illustrative purposes only.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling is a computational approach that seeks to correlate the molecular structure of a compound with its chemical reactivity. This is often achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's electronic and steric properties. These descriptors can then be used to build mathematical models that predict the reactivity of the compound in various chemical processes.
For this compound, SRR modeling would involve calculating descriptors such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack. For example, in a study of 3,4,5-Triacetoxybenzoic acid, MEP analysis showed that the oxygen sites are prone to nucleophilic attack. plos.org
Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactive sites of the molecule.
These descriptors, once calculated, can be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict various properties, including reaction rates and equilibrium constants.
Table 2: Illustrative Calculated Molecular Descriptors for a Benzoic Acid Derivative
| Descriptor | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
These values are for a representative benzoic acid derivative and are intended for illustrative purposes.
Solvation Thermodynamics and Prediction of Solute Descriptors
The behavior of a molecule in solution is governed by its interactions with the solvent. Solvation thermodynamics is the study of the energy changes and structural rearrangements that occur when a solute dissolves in a solvent. Computational methods can be used to predict the thermodynamics of solvation and to calculate solute descriptors that are important for understanding and predicting solubility.
One such method is the Abraham solvation parameter model, which uses a linear free energy relationship to correlate the solubility of a compound in various solvents with a set of solute descriptors. researchgate.net These descriptors represent different types of intermolecular interactions:
E: The excess molar refraction.
S: The solute's dipolarity/polarizability.
V: The McGowan characteristic volume.
While experimental solubility data for this compound would be required to derive its specific Abraham solute descriptors, computational methods can provide predictions for these values. researchgate.net These descriptors are valuable for predicting the compound's solubility in a wide range of solvents, which is a critical parameter in many chemical and industrial processes.
Table 3: Predicted Collision Cross Section Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 259.07318 | 152.8 |
| [M+Na]+ | 281.05512 | 161.9 |
| [M-H]- | 257.05862 | 155.5 |
| [M+NH4]+ | 276.09972 | 170.5 |
| [M+K]+ | 297.02906 | 158.5 |
| [M+H-H2O]+ | 241.06316 | 148.0 |
Data sourced from PubChem. uni.lu These values are predicted and not experimentally determined.
Synthesis and Structure Activity Relationship Sar Studies of 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid Analogues
Design Principles for Analogues
The design of analogues of 4-Butoxy-3-chloro-5-methoxybenzoic acid is guided by established principles of medicinal chemistry, which aim to systematically probe the chemical space around the lead structure to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
The chloro and methoxy (B1213986) groups, being electron-withdrawing and electron-donating respectively, create a specific electronic environment on the aromatic ring. masterorganicchemistry.com The interplay of their inductive and resonance effects dictates the reactivity of the ring and the acidity of the carboxylic acid. iomcworld.comnih.gov SAR studies often involve modifying these substituents to fine-tune the electronic properties. For instance, replacing the chloro atom with other halogens (e.g., fluorine, bromine) can modulate the electronegativity and lipophilicity of that region of the molecule. Similarly, altering the methoxy group to other alkoxy groups or electron-withdrawing groups can probe the importance of hydrogen bond donating or accepting capabilities at this position. nih.gov
The butoxy group at the C4 position is a key lipophilic handle. Rational design principles would dictate exploring the impact of its chain length, branching, and the introduction of cyclic moieties to optimize hydrophobic interactions within a target's binding pocket. iomcworld.com The planarity of the phenyl ring is also a critical feature that facilitates binding to target sites. iomcworld.com
A hypothetical SAR study might explore the following modifications based on rational design:
| Modification | Rationale | Potential Impact |
| Varying the C4-alkoxy chain length (e.g., ethoxy, propoxy, pentoxy) | To probe the size and nature of a hydrophobic binding pocket. | Longer or shorter chains may improve or diminish binding affinity. |
| Introducing branching in the butoxy chain (e.g., isobutoxy, sec-butoxy) | To investigate the steric tolerance of the binding site. | Branched isomers may provide a better fit and enhance selectivity. |
| Replacing the C3-chloro with other halogens (F, Br, I) | To modulate electronic effects and lipophilicity. | Different halogens can alter binding affinity and metabolic stability. |
| Altering the C5-methoxy group (e.g., ethoxy, isopropoxy) | To explore steric and electronic requirements at this position. | Larger alkoxy groups might clash with the binding site, while smaller ones could be more favorable. |
| Shifting the positions of the substituents | To understand the optimal substitution pattern for activity. | Positional isomers may exhibit significantly different biological activities. nih.gov |
To efficiently explore a wide range of structural diversity, combinatorial chemistry techniques are often employed. wikipedia.org These methods allow for the rapid synthesis of a large number of related compounds, or a "library," from a common scaffold. nih.govimperial.ac.uk For the this compound scaffold, a combinatorial approach could involve a "split-and-pool" synthesis strategy. wikipedia.org
In a hypothetical combinatorial synthesis, a solid-phase resin-bound precursor of the benzoic acid core could be utilized. This resin-bound scaffold would then be subjected to a series of reactions with different building blocks. For example:
Scaffold Attachment: The carboxylic acid of a protected precursor could be attached to a solid support resin.
Diversification: The resin-bound scaffold could be split into multiple portions. Each portion could then be reacted with a different alkylating agent to introduce a variety of alkoxy groups at the C4 position.
Further Diversification: The portions could be pooled, mixed, and then split again for the introduction of different functionalities at another position, for instance, by modifying the methoxy group or by introducing a new substituent.
Cleavage and Screening: After the desired modifications, the final compounds are cleaved from the resin, purified, and screened for biological activity.
This approach allows for the generation of thousands of unique compounds from a few synthetic steps, dramatically accelerating the discovery of lead compounds. nih.gov
Synthetic Strategies for Analogues
The synthesis of analogues of this compound involves a range of organic reactions that allow for the systematic modification of its key structural features.
The butoxy group is a prime target for modification to explore the impact of lipophilicity and steric bulk on activity. Synthetic strategies to achieve this include:
Williamson Ether Synthesis: A common method involves the reaction of a precursor with a phenol (B47542) at the C4 position with various alkyl halides (e.g., bromoethane, 1-bromopropane, 1-bromopentane) in the presence of a base to generate a library of 4-alkoxy analogues.
Mitsunobu Reaction: This reaction allows for the formation of the ether linkage under milder conditions, using an alcohol (e.g., isobutanol, cyclopentanol) and a phosphine-based reagent.
A representative synthetic scheme for modifying the butoxy group is shown below:
Table of Hypothetical C4-Alkoxy Analogues and Their Predicted Lipophilicity (cLogP):
| Analogue | C4-Substituent | Predicted cLogP |
| 1 | Ethoxy | 2.8 |
| 2 | Propoxy | 3.3 |
| 3 | Butoxy (Parent) | 3.8 |
| 4 | Pentoxy | 4.3 |
| 5 | Isobutoxy | 3.7 |
| 6 | Cyclopentoxy | 4.0 |
The positions of the chloro and methoxy groups are crucial for the electronic landscape of the molecule. The synthesis of positional isomers allows for a thorough investigation of the optimal substitution pattern. nih.gov This often requires starting from different precursors where the directing effects of the initial substituents are exploited to install the subsequent groups in the desired positions. khanacademy.orgyoutube.com
For example, to synthesize an isomer with the chloro group at C5 and the methoxy group at C3, one might start with a different substituted benzene (B151609) ring and build the final molecule through a series of electrophilic aromatic substitution and functional group interconversion reactions. The order of these reactions is critical to achieve the desired regiochemistry. masterorganicchemistry.com
The carboxylic acid group is a key functional group that is often involved in polar interactions with biological targets. It is also a common site for derivatization to improve pharmacokinetic properties, such as membrane permeability, or to act as a handle for further chemical modifications. thermofisher.com
Common derivatization strategies include:
Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) by reacting it with the corresponding alcohol under acidic conditions or using coupling agents. chromforum.org
Amidation: Reaction with amines in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can produce a diverse range of amides. nih.gov This is a widely used strategy in drug discovery to introduce new interaction points and modulate the properties of the molecule. thermofisher.com
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that have similar pKa values and steric properties, such as a tetrazole or a hydroxamic acid, to explore alternative binding modes.
Table of Potential Carboxylic Acid Derivatives:
| Derivative Type | Reagents | Resulting Functional Group |
| Methyl Ester | Methanol, Acid Catalyst | -COOCH₃ |
| Ethyl Amide | Ethylamine, EDC | -CONHCH₂CH₃ |
| Benzyl Ester | Benzyl alcohol, DCC | -COOCH₂Ph |
| Hydroxamic Acid | Hydroxylamine, Coupling Agent | -CONHOH |
Advanced Characterization and Purity Assessment of Analogues
The rigorous characterization and stringent purity assessment of newly synthesized compounds are paramount to ensure that any observed biological activity is unequivocally attributable to the intended molecular structure. For a series of analogues of this compound, where the n-butoxy group is systematically varied (e.g., to methoxy, ethoxy, propoxy, etc.), a multi-pronged analytical approach is imperative. This involves a combination of spectroscopic and chromatographic techniques to confirm the chemical identity, structure, and purity of each analogue.
Spectroscopic Characterization is employed to elucidate the molecular structure of the synthesized analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the arrangement of atoms within a molecule. For the 4-alkoxy-3-chloro-5-methoxybenzoic acid series, ¹H NMR would be used to verify the presence and integration of protons on the aromatic ring, the methoxy group, and the specific alkoxy chain. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzoic acid ring. ¹³C NMR would further corroborate the carbon framework of the molecule, identifying the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy and alkoxy groups.
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized analogues, providing a primary confirmation of their identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the molecule with a high degree of confidence.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this series of compounds, characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O stretching of the ether linkages (methoxy and alkoxy groups), and C-Cl stretching would be expected.
Purity Assessment is essential to quantify the amount of the desired compound in a sample and to identify any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds. marketpublishers.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed and validated. echemi.comust.edu The purity of each analogue would be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, typically at a specific UV wavelength where the compounds exhibit strong absorbance.
Melting Point Analysis: The melting point of a crystalline solid is a sensitive indicator of its purity. echemi.comquora.com A pure compound typically exhibits a sharp melting point range (usually within 1-2 °C), whereas the presence of impurities leads to a depression and broadening of the melting point range. libretexts.orgscribd.com This method provides a straightforward and rapid assessment of purity.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, chlorine) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation provides strong evidence for the purity and correct elemental composition of the synthesized analogue.
The following interactive data table outlines the expected characterization and purity data for a hypothetical series of 4-alkoxy-3-chloro-5-methoxybenzoic acid analogues. The data presented are illustrative and would need to be determined experimentally for each synthesized compound.
Table 1: Advanced Characterization and Purity Data for Analogues of this compound
| Compound ID | R Group (at C4) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Purity (%) | ¹H NMR | Mass Spec (m/z) |
| 1 | -OCH₃ | C₁₀H₉ClO₄ | 228.63 | TBD | >95 | Conforms | [M+H]⁺ 229.02 |
| 2 | -OCH₂CH₃ | C₁₁H₁₁ClO₄ | 242.66 | TBD | >95 | Conforms | [M+H]⁺ 243.04 |
| 3 | -O(CH₂)₂CH₃ | C₁₂H₁₃ClO₄ | 256.69 | TBD | >95 | Conforms | [M+H]⁺ 257.05 |
| 4 | -O(CH₂)₃CH₃ | C₁₃H₁₅ClO₄ | 270.71 | TBD | >95 | Conforms | [M+H]⁺ 271.07 |
TBD: To Be Determined experimentally. The data in this table is hypothetical and serves as a template for the characterization of the synthesized analogues.
The synthesis of such a series would likely start from a common precursor, such as 3-chloro-4-hydroxy-5-methoxybenzoic acid, which would then be alkylated with the corresponding alkyl halides to introduce the varying alkoxy groups. Each resulting analogue would then undergo the rigorous characterization and purity assessment detailed above before being subjected to biological screening to establish the structure-activity relationships.
Conclusion and Future Research Perspectives for 4 Butoxy 3 Chloro 5 Methoxybenzoic Acid
Summary of Current Research Gaps and Challenges in Synthesis
The synthesis of polysubstituted aromatic compounds like 4-Butoxy-3-chloro-5-methoxybenzoic acid is a significant challenge, primarily centered on achieving the desired regiochemistry. The order of reactions and the directing effects of the substituents are critical for a successful synthesis. pressbooks.publibretexts.org
Key Synthetic Challenges:
Regiocontrol: The primary hurdle in synthesizing this molecule is the precise placement of the four different substituents onto the benzene (B151609) ring. The methoxy (B1213986) and butoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The carboxylic acid group is a meta-director and strongly deactivating. fiveable.me Managing these competing influences to achieve the 1-carboxy-3-chloro-4-butoxy-5-methoxy substitution pattern is a complex task.
Starting Material Selection: A logical starting point could be a commercially available, structurally related compound such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). A hypothetical synthetic route might involve the butylation of the hydroxyl group followed by chlorination. However, the chlorination step would need to be highly selective to target the 5-position without significant formation of other isomers, a common challenge in the synthesis of polysubstituted arenes. rsc.org
Reaction Conditions: The presence of a deactivating carboxylic acid group can impede certain reactions, such as Friedel-Crafts alkylation or acylation. pressbooks.pub This often necessitates introducing the carboxyl functionality late in the synthetic sequence, for instance, through the oxidation of a corresponding toluene (B28343) or benzaldehyde (B42025) derivative. Methodologies for such oxidations, for example using catalysts like TBHP/oxone, have been developed for various substituted benzyl (B1604629) alcohols. researchgate.net
Advances in Spectroscopic and Computational Understanding
In the absence of extensive empirical data for this compound, spectroscopic and computational methods provide essential tools for its characterization. These modern techniques represent a significant advance, allowing for the prediction and interpretation of the molecule's structural and electronic properties.
Spectroscopic Characterization (Predicted):
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically around 12 ppm. openstax.org The two aromatic protons would appear as distinct singlets, while the methoxy group would present a sharp singlet around 3.8-4.0 ppm. The butoxy group would show characteristic multiplets for its methylene (B1212753) and methyl protons. In ¹³C NMR, the carboxyl carbon would resonate in the 165-185 ppm region, with other distinct signals for the aromatic carbons and the aliphatic carbons of the ether groups. openstax.orglibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching absorption from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.org A strong C=O stretching band would appear around 1710 cm⁻¹. Other characteristic peaks would include C-O ether stretches and a C-Cl stretch.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for substituted benzoic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). libretexts.org
Computational Insights:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are invaluable for predicting the molecule's three-dimensional structure, electronic properties, and spectroscopic data with reasonable accuracy. acs.orgucl.ac.uk Such calculations can determine the most stable conformation and provide insights into the molecule's reactivity through analysis of its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.govnih.gov
Database Predictions: Publicly accessible databases like PubChem provide computationally generated data even for sparsely studied compounds. For this compound, these include predicted properties like the octanol-water partition coefficient (XlogP) and collision cross-section (CCS) values, which are useful for analytical method development. uni.luuni.lu
Unexplored Avenues in Chemical Transformations
The unique combination of functional groups in this compound offers a versatile platform for a wide range of chemical transformations, most of which remain unexplored for this specific scaffold.
Reactions at the Carboxylic Acid: The carboxyl group can serve as a handle for numerous modifications. Standard transformations such as esterification with various alcohols or amidation with amines could generate libraries of new compounds. preprints.org Reduction of the carboxylic acid to a primary alcohol would yield a benzyl alcohol derivative, itself a useful synthetic intermediate. Conversion to an acid chloride would provide a highly reactive intermediate for further functionalization.
Transformations of the Aryl Chloride: The chloro substituent is a key site for introducing further molecular diversity. It is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods would allow for the formation of new carbon-carbon or carbon-nitrogen bonds, linking the benzoic acid core to other aryl, alkyl, or amino groups.
Ether Cleavage: While generally robust, the methoxy and butoxy ether linkages could be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding dihydroxybenzoic acid derivative. This would open another pathway for selective functionalization of the resulting phenolic hydroxyl groups.
Decarboxylation: The removal of the carboxylic acid group via decarboxylation could be explored to generate a 1-butoxy-2-chloro-4-methoxybenzene derivative, providing access to a different class of substituted aromatic compounds.
Broader Implications for Substituted Aromatic Carboxylic Acid Research
The study of this compound, despite its current obscurity, has broader implications for the field of organic chemistry.
Development of Synthetic Methodology: Tackling the challenges in the synthesis of this molecule would drive the development of new, more selective, and efficient methods for constructing polysubstituted aromatic rings, which is a persistent goal in organic synthesis. rsc.org
Structure-Property Relationship Studies: This molecule serves as an excellent candidate for systematic studies on structure-property relationships. By varying the length of the alkoxy chain (e.g., from butoxy to hexyloxy) or the identity of the halogen, researchers can precisely map how these changes influence physicochemical properties like acidity, lipophilicity, and crystal packing, as well as biological activity. acs.orgquora.com
Probing Reaction Mechanisms: The electronic and steric environment created by the unique substitution pattern can be used to probe the mechanisms of various chemical reactions. For instance, its use as a substrate in C-H activation studies could provide valuable data on the directing effects of multiple, electronically distinct substituents. mdpi.com
Advanced Materials: Aromatic polycarboxylic acids are fundamental building blocks for creating porous materials like metal-organic frameworks (MOFs) and coordination polymers. The specific geometry and functional groups of this compound could be exploited to design novel materials with tailored properties for applications in gas storage, catalysis, or sensing.
Table of Compounds
Q & A
Q. Q1. What are the most effective synthetic routes for 4-butoxy-3-chloro-5-methoxybenzoic acid, and how can reaction yields be optimized?
Answer: The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:
- Esterification and etherification: Introduce butoxy and methoxy groups using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Chlorination: Electrophilic aromatic substitution with Cl₂ or N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a catalyst .
- Hydrolysis: Convert esters to carboxylic acids using NaOH in aqueous ethanol .
Optimization Strategies:
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- Mass Spectrometry (MS): Exact mass = 258.0742602 (calculated via HRMS) .
- NMR Spectroscopy: Key signals include:
- δ 1.2–1.8 ppm (butoxy CH₂ groups).
- δ 3.8–4.0 ppm (methoxy and chlorinated aromatic protons) .
- HPLC: Purity >98% with C18 reverse-phase columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Data Cross-Validation:
| Technique | Critical Parameters | Reference |
|---|---|---|
| HRMS | m/z 258.0743 (M+H⁺) | |
| ¹H NMR | Integration ratios for substituents |
Q. Q3. What pharmacological targets are associated with structurally related benzoic acid derivatives?
Answer: Analogues (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) show activity at:
- Dopamine D2 receptors: Radioligand displacement assays (IC₅₀ < 1 µM) .
- Serotonin 5-HT3 receptors: Competitive binding studies using [³H]GR65630 .
Methodological Note:
- Use HEK293 cells transfected with human receptor clones for in vitro assays.
- Computational docking (AutoDock Vina) predicts binding modes to guide SAR .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
Answer:
- Variable Substituents: Modify the butoxy chain length or replace chlorine with other halogens (e.g., Br, F) to assess steric/electronic effects .
- In Silico Screening: Use Schrödinger Suite or MOE to predict ADMET properties and prioritize derivatives .
Experimental Workflow:
Synthesize derivatives with systematic substituent variations.
Test in vitro binding affinity (D2/5-HT3 receptors).
Corrogate data with computational predictions to refine SAR.
Q. Q5. What are the metabolic stability challenges for this compound in preclinical studies?
Answer:
- Phase I Metabolism: Hydrolysis of ester groups (e.g., butoxy → hydroxy) observed in liver microsomes .
- Mitigation Strategies:
- Introduce electron-withdrawing groups to slow hydrolysis.
- Use deuterated methoxy groups to enhance metabolic resistance .
Key Data:
| Metabolic Pathway | Enzyme Responsible | Half-life (Human Microsomes) |
|---|---|---|
| Ester hydrolysis | Carboxylesterase 1 | t₁/₂ = 45 min |
Q. Q6. How does this compound interact with environmental surfaces, and what analytical methods detect its degradation products?
Answer:
- Surface Adsorption: The compound binds to indoor silica surfaces via hydrogen bonding (studied via FTIR and QCM-D) .
- Oxidative Degradation: Ozone exposure generates chlorinated quinones (detected via GC-MS) .
Methodology:
| Technique | Application | Reference |
|---|---|---|
| TGA-MS | Thermal degradation profiling | |
| LC-TOF | Non-targeted analysis of degradation products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
